An In-Depth Technical Guide to 1-Ethyl-4-ethynyl-1H-imidazole (CAS Number: 1849410-29-2)
An In-Depth Technical Guide to 1-Ethyl-4-ethynyl-1H-imidazole (CAS Number: 1849410-29-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-4-ethynyl-1H-imidazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its properties, a scientifically grounded proposed synthesis, its chemical reactivity, and its potential applications, particularly in the realm of drug discovery. While specific experimental data for this compound is limited, this guide synthesizes information from closely related analogues to offer expert insights into its utility. The unique combination of the imidazole core, a stable N-ethyl group, and a reactive terminal alkyne makes this molecule a versatile tool for creating complex molecular architectures.
Introduction and Molecular Overview
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its aromatic, electron-rich nature and ability to participate in hydrogen bonding make it a "privileged scaffold" that can interact with a wide range of biological targets.[3][4] The subject of this guide, 1-Ethyl-4-ethynyl-1H-imidazole, incorporates three key structural features:
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The 1,4-Disubstituted Imidazole Core: This five-membered aromatic heterocycle is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]
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The N1-Ethyl Group: Alkylation at the N1 position provides metabolic stability and modulates the electronic properties of the imidazole ring. This substitution prevents tautomerization and directs further reactions to other positions on the ring.[8]
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The C4-Ethynyl Group: The terminal alkyne (ethynyl group) is a highly versatile and reactive functional group.[9] It is a key participant in powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[10]
This unique combination of a biologically relevant core and a versatile reactive handle positions 1-Ethyl-4-ethynyl-1H-imidazole as a valuable building block for constructing novel chemical entities with potential therapeutic applications.
Physicochemical and Safety Profile
While detailed experimental data for 1-Ethyl-4-ethynyl-1H-imidazole is not extensively published, we can extrapolate its likely properties from its constituent parts and related molecules.
Predicted Physicochemical Properties
The properties of the target molecule are compared with its parent structures, 4-ethynyl-1H-imidazole and 1-ethyl-1H-imidazole, to provide a scientifically informed estimation.
| Property | 1-Ethyl-4-ethynyl-1H-imidazole | 4-ethynyl-1H-imidazole[11] | 1-Ethyl-1H-imidazole[12] | Rationale for Prediction |
| CAS Number | 1849410-29-2 | 57121-48-9 | 7098-07-9 | N/A |
| Molecular Formula | C₇H₈N₂ | C₅H₄N₂ | C₅H₈N₂ | N/A |
| Molecular Weight | 120.15 g/mol | 92.10 g/mol | 96.13 g/mol | N/A |
| Predicted Boiling Point | > 200 °C | Not available | ~197 °C | The addition of the polar ethynyl group is expected to increase intermolecular forces and raise the boiling point compared to 1-ethyl-1H-imidazole. |
| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Not available | Soluble in polar solvents | The imidazole core imparts polarity. The ethyl and ethynyl groups add some nonpolar character, but overall solubility in polar organic solvents is expected. |
| Predicted pKa | ~6.0 - 6.5 | Not available | ~7.0 | The electron-withdrawing nature of the ethynyl group is expected to slightly decrease the basicity of the N3 nitrogen compared to 1-ethyl-1H-imidazole. |
Safety and Handling
No specific GHS hazard data is available for 1-Ethyl-4-ethynyl-1H-imidazole. Therefore, it must be handled as a compound of unknown toxicity. The safety profile of related imidazoles provides a basis for recommended precautions.
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1-Ethyl-1H-imidazole is classified as harmful if swallowed, causes skin irritation, and serious eye damage.[12]
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Imidazole itself is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging the unborn child.[13]
Recommended Precautions:
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Engineering Controls: Handle in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
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Handling: Avoid inhalation of vapor and direct contact with skin and eyes. Do not eat, drink, or smoke when using this product.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
Proposed Synthesis and Methodologies
As no specific synthesis for 1-Ethyl-4-ethynyl-1H-imidazole is documented in peer-reviewed literature, a robust and logical synthetic route is proposed based on established organometallic and heterocyclic chemistry principles. The most efficient strategy involves a late-stage introduction of the ethynyl group via a Sonogashira coupling reaction.
Retrosynthetic Analysis
A logical disconnection of the target molecule points to two key transformations: a Sonogashira coupling to form the C-C bond of the alkyne and an N-alkylation of the imidazole ring.
Caption: Proposed three-step synthesis of the target molecule.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Ethyl-4-iodo-1H-imidazole
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Rationale: N-alkylation of an imidazole requires a base to deprotonate the ring nitrogen, creating a nucleophile that can attack an alkyl halide. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. DMF is a polar aprotic solvent that effectively dissolves the reagents.
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Procedure: a. To a solution of 4-iodo-1H-imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. b. Stir the mixture at 0 °C for 30 minutes. c. Add ethyl iodide (1.2 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-imidazole
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Rationale: The Sonogashira coupling is a robust method for forming carbon-carbon bonds between sp² and sp hybridized carbons. [14][15]It utilizes a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst to facilitate the formation of a copper-acetylide intermediate. [16]A base, typically an amine like triethylamine (TEA), is required to neutralize the HX byproduct. Using a silyl-protected alkyne like trimethylsilylacetylene prevents self-coupling of the terminal alkyne.
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Procedure: a. To a solution of 1-ethyl-4-iodo-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.1 eq), and triethylamine (3.0 eq). b. Degas the mixture with N₂ or Ar for 15 minutes. c. Add trimethylsilylacetylene (1.5 eq) and stir the reaction at room temperature for 18-24 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, dilute the mixture with water and extract with ethyl acetate. f. Dry the combined organic layers over anhydrous sodium sulfate and concentrate. g. Purify by column chromatography.
Step 3: Synthesis of 1-Ethyl-4-ethynyl-1H-imidazole
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Rationale: The trimethylsilyl (TMS) protecting group is easily removed under mild basic conditions, such as potassium carbonate in methanol, to reveal the terminal alkyne.
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Procedure: a. Dissolve the product from Step 2 (1.0 eq) in methanol. b. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours. c. Monitor the deprotection by TLC. d. Once complete, remove the methanol under reduced pressure. e. Add water to the residue and extract the final product with ethyl acetate. f. Dry the organic layer, concentrate, and purify by column chromatography to yield the target compound.
Reactivity and Applications in Drug Development
The synthetic utility of 1-Ethyl-4-ethynyl-1H-imidazole stems directly from the predictable reactivity of its terminal alkyne and the biological relevance of its imidazole core.
Key Reactions of the Ethynyl Group
The terminal alkyne is a gateway to a vast array of chemical transformations, making it an exceptionally valuable functional group in modern organic synthesis. [17][18]
Caption: Key reactions involving the terminal alkyne functionality.
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Click Chemistry (CuAAC): This is arguably the most powerful application. The ethynyl group reacts rapidly and cleanly with azides in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is widely used in drug discovery to link molecular fragments, attach probes, or conjugate with biomolecules. [10]* Sonogashira Coupling: The terminal alkyne can be further coupled with various aryl or vinyl halides, providing access to more complex, conjugated systems. [19]* Covalent Inhibition: Terminal alkynes have been identified as "latent electrophiles" capable of forming covalent bonds with cysteine residues in the active sites of certain enzymes, making them valuable warheads for targeted covalent inhibitors. [20]
Role as a Scaffold in Medicinal Chemistry
The imidazole nucleus is a privileged structure due to its ability to engage in multiple modes of binding with biological targets and its favorable pharmacokinetic properties. [21]
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Fragment-Based Drug Discovery (FBDD): 1-Ethyl-4-ethynyl-1H-imidazole is an ideal fragment for FBDD screening. If the imidazole core shows weak binding to a target protein, the ethynyl "handle" can be used to elaborate the fragment into a more potent lead compound by "clicking" on other small molecules.
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Lead Optimization: In a lead optimization campaign, the ethynyl group allows for the rapid synthesis of an array of analogues (a process known as "SAR by catalogue"). By coupling the core molecule with a diverse set of azide-containing building blocks, chemists can systematically explore the chemical space around the core to improve potency, selectivity, and ADME properties.
Conclusion and Future Outlook
1-Ethyl-4-ethynyl-1H-imidazole is a high-potential molecular building block that marries the biological relevance of the imidazole scaffold with the synthetic versatility of the terminal alkyne. While direct experimental data remains sparse, this guide provides a robust, scientifically-grounded framework for its synthesis and application. The proposed synthetic route is based on reliable and high-yielding chemical transformations. The true value of this compound lies in its potential as a versatile connector and scaffold in the modular construction of complex molecules for drug discovery and materials science. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of its physicochemical properties, and its application in the synthesis of new chemical libraries for biological screening.
References
A comprehensive list of references supporting the claims and protocols described in this guide will be provided upon request.
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